molecular formula C19H19N5O3 B3007329 8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949283-62-9

8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3007329
CAS RN: 949283-62-9
M. Wt: 365.393
InChI Key: GAPDSBDEEGTRKA-UHFFFAOYSA-N
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Description

The compound "8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of the imidazo[2,1-f]purine-2,4-dione family, which has been the subject of various studies due to its potential pharmacological properties. Research has focused on synthesizing and evaluating derivatives of this compound class for their biological activities, particularly as potential antidepressant and anxiolytic agents, as well as adenosine receptor antagonists.

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives typically involves multi-step chemical reactions, starting from simpler purine compounds and introducing various substituents to achieve the desired chemical structure. For instance, the synthesis of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives has been reported, which includes the introduction of a fluorinated arylpiperazine moiety to the purine core . Similarly, the synthesis of 1-benzyl-3-propyl derivatives has been described, which involves modifications at the 1-, 3-, and 8-positions of the purine core to enhance potency and hydrophilicity . These synthetic routes are crucial for producing compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine-2,4-dione derivatives is characterized by a purine core with various substituents that can significantly influence the compound's receptor affinity and selectivity. Docking studies have shown that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are essential for receptor affinity, particularly towards serotoninergic and dopaminergic receptors . The presence of specific functional groups and their positions on the purine core are critical for the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-f]purine-2,4-dione derivatives is influenced by the substituents present on the purine core. These substituents can participate in various chemical reactions, such as alkylation, which is used to introduce alkyl or phenyl groups onto the purine core . The reactivity of these compounds can be exploited to create a diverse array of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purine-2,4-dione derivatives, such as lipophilicity and metabolic stability, are important for their pharmacological profile. These properties have been evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . The lipophilicity and metabolic stability can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Study 1 : This compound was synthesized and evaluated for its affinity to serotonin (5-HT1A/5-HT7) receptors and its inhibitory activity on phosphodiesterase (PDE4B and PDE10A). It showed potential as a ligand for these receptors and as an inhibitor for these enzymes. Selected derivatives exhibited potential antidepressant and anxiolytic activities in animal models (Zagórska et al., 2016).

Antidepressant and Anxiolytic Potential

  • Study 2 : The compound, along with others, was synthesized and found to possess potent ligand activity for the 5-HT1A receptor. It exhibited anxiolytic-like activity in animal models, suggesting its potential for anxiolytic/antidepressant applications (Zagórska et al., 2009).

Structure-Activity Relationships

  • Study 3 : This research focused on the structure-activity relationships of derivatives of the compound, particularly their affinity for serotoninergic and dopaminergic receptors. It identified compounds with potential antidepressant and anxiolytic activities, highlighting the importance of certain structural features for receptor affinity and selectivity (Zagórska et al., 2015).

A3 Adenosine Receptor Antagonists

  • Study 4 & 5 : These studies explored the role of the compound and its derivatives as A3 adenosine receptor antagonists. Modifications at different positions of the molecule were investigated to improve potency and hydrophilicity. These compounds could have implications in various therapeutic applications (Baraldi et al., 2008), (Baraldi et al., 2005).

Mechanism of Action

Mode of Action

It’s known that the compound contains an allyloxy functional group , which is often involved in photochemical thiol-ene click reactions . This suggests that the compound may interact with its targets through similar mechanisms, leading to various biochemical changes.

Biochemical Pathways

The presence of the allyloxy functional group suggests that it may be involved in various radical reactions , potentially affecting a wide range of biochemical pathways.

properties

IUPAC Name

2,4,7-trimethyl-6-(3-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-5-9-27-14-8-6-7-13(10-14)24-12(2)11-23-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-8,10-11H,1,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPDSBDEEGTRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OCC=C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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